

# 1-Phenylethyl acetate sp

Aut

Compound of Interest

Compound Name: 1-Phenylethyl acetate

Cat. No.: B1195265

## Spectroscopic Profile of 1-Phenylethyl Acetate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-phenylethyl acetate** (CAS 93-92-5), a key compound in frag researchers, scientists, and professionals in drug development.

#### **Molecular Structure and Spectroscopic Overview**

1-Phenylethyl acetate is an organic ester with the molecular formula C10H12O2. Its structure consists of a phenyl group and an acetate group attache

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// Atom nodes
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C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C"];
H1 [label="H"];
C8 [label="C"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
01 [label="0"];
C9 [label="C"];
02 [label="0"];
C10 [label="C"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
// Phenyl ring
C1 -- C2;
C2 -- C3;
```

C3 -- C4;



```
C4 -- C5;
C5 -- C6;
C6 -- C1;
// Substituent on phenyl ring
C1 -- C7;
// Chirality and ethyl group
C7 -- H1;
C7 -- C8;
C8 -- H2;
C8 -- H3;
C8 -- H4;
// Acetate group
C7 -- 01;
01 -- C9;
C9 -- 02 [style=filled, color="#EA4335", penwidth=2];
C9 -- C10;
C10 -- H5;
C10 -- H6;
C10 -- H7;
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H4 [pos="-0.1,1.5!"];
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H6 [pos="4.4,0!"];
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```

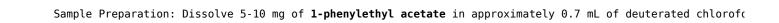


Figure 2: Proposed

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented.

#### **NMR Spectroscopy**



- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1 second, and 1
- <sup>13</sup>C NMR Parameters: A 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans (
- Processing: Process the raw data (Free Induction Decay FID) using a Fourier transform. Phase and baseline

### IR Spectroscopy

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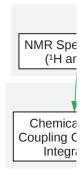


Figure 3: General wor

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